molecular formula C7H11F3O3 B6165082 ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate CAS No. 1509504-56-6

ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate

Cat. No. B6165082
CAS RN: 1509504-56-6
M. Wt: 200.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate, also known as ethyl 2-trifluoropropionate, is a fluorinated organic compound that is used in a variety of industrial and scientific applications. It has a wide range of properties that make it an ideal choice for many applications, including its low toxicity, low volatility, and high solubility in water. Ethyl 2-trifluoropropionate has been used in a variety of organic synthesis reactions and is also used as a solvent for analytical chemistry. In addition, it has been used in the production of pharmaceuticals, in the synthesis of polymers, and as a fuel additive.

Mechanism of Action

The mechanism of action of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate 2-trifluoropropionate is not well understood. However, it is believed that the compound acts as a proton donor, allowing it to react with other compounds to form new products. Additionally, it has been suggested that the compound may act as a catalyst in some reactions, allowing them to proceed more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate 2-trifluoropropionate are not well understood. However, it has been suggested that the compound may have some toxicity, as it has been shown to be toxic to certain aquatic organisms. Additionally, there is some evidence that the compound may be an endocrine disruptor, as it has been shown to interfere with the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate 2-trifluoropropionate in laboratory experiments include its low toxicity, low volatility, and high solubility in water. Additionally, the compound is relatively inexpensive and easy to obtain. However, there are some limitations to using the compound in laboratory experiments, including its potential to act as an endocrine disruptor and its potential toxicity to aquatic organisms.

Future Directions

For the use of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate 2-trifluoropropionate include further research into its potential toxicity, as well as its potential use as a fuel additive and in the synthesis of polymers. Additionally, further research could be done into the compound’s ability to act as a proton donor, as well as its potential to act as a catalyst in certain reactions. Additionally, further research could be done into the compound’s potential to act as an endocrine disruptor, as well as its potential to be used in the synthesis of other fluorinated compounds.

Synthesis Methods

The synthesis of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate 2-trifluoropropionate is typically achieved through a reaction between ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate bromide and trifluoropropionic acid. This reaction is typically conducted in an aqueous solution, with the resulting product being a mixture of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate 2-trifluoropropionate and trifluoroacetic acid. The reaction is usually carried out at room temperature and is generally considered to be a relatively simple and straightforward process.

Scientific Research Applications

Ethyl 2-trifluoropropionate has been used in a variety of scientific research applications, including as a reagent for organic synthesis reactions, as a solvent for analytical chemistry, and as a fuel additive. In addition, it has been used in the production of pharmaceuticals, in the synthesis of polymers, and in the synthesis of other fluorinated compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate can be achieved through the reaction of ethyl acetate with 1,1,1-trifluoropropan-2-ol in the presence of a strong acid catalyst.", "Starting Materials": [ "Ethyl acetate", "1,1,1-trifluoropropan-2-ol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 1,1,1-trifluoropropan-2-ol to a round-bottom flask", "Add a few drops of strong acid catalyst to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture and add ethyl acetate", "Stir the mixture for several hours", "Separate the organic layer and wash with water", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and evaporate the solvent to obtain ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate as a colorless liquid" ] }

CAS RN

1509504-56-6

Product Name

ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate

Molecular Formula

C7H11F3O3

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.